Home > Products > Screening Compounds P101187 > 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one - 851067-56-6

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Catalog Number: EVT-3294339
CAS Number: 851067-56-6
Molecular Formula: C22H26BrN7O
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, often referred to as lig17 in scientific literature [], is a synthetic compound classified as a pyrido[2,3-d]pyrimidin-7-one derivative. This compound has garnered significant interest in scientific research due to its potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) []. CDK4 is a key regulator of the cell cycle and plays a crucial role in cancer development. Therefore, selective inhibitors of CDK4, like lig17, are valuable tools for studying cell cycle regulation and exploring potential cancer therapies.

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

    Compound Description: Palbociclib is a highly selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [] It is approved for use in combination with letrozole for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. [] Palbociclib exhibits potent inhibitory activity against CDK4/cyclin D1. []

    Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7-one structure with 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Key structural differences include the presence of a bromine atom at the 6-position and the absence of the acetyl group at the same position in the main compound. Both compounds also share a cyclopentyl substituent at the 8-position and a (5-piperazin-1-ylpyridin-2-yl)amino group at the 2-position. [, , , , , , , , , , , , , , , ]

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: Compound 7x is a potent cyano pyridopyrimidine-based multikinase inhibitor. It demonstrates potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. [] This compound induces apoptosis in tumor cells at concentrations of approximately 30–100 nM. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

    Compound Description: CKIA is a small molecule CDK4 inhibitor radiolabeled with iodine-124. [, ] It inhibits tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]

    Relevance: Structurally, CKIA is similar to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. They both share the core pyrido[2,3-d]pyrimidin-7-one structure with a cyclopentyl group at the 8-position. The main difference lies in the substituent at the 6-position, with CKIA having an iodine atom and the main compound having a bromine atom. Additionally, CKIA has a (4-piperazin-1-yl-phenylamino) group at the 2-position, while the main compound has a (5-piperazin-1-ylpyridin-2-yl)amino group. [, ]

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: Similar to CKIA, CKIB is another small molecule CDK4 inhibitor. [, ] It is also radiolabeled with iodine-124 and demonstrates tumor cell proliferation inhibition by targeting the Cdk4/pRb/E2F pathway. [, ]

    Relevance: CKIB shares a high degree of structural similarity with 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Both compounds are based on the pyrido[2,3-d]pyrimidin-7-one scaffold and possess a cyclopentyl group at the 8-position and a (5-(piperazin-1-yl)-pyridin-2-yl-amino) group at the 2-position. The primary structural difference is the presence of an iodine atom at the 6-position in CKIB, while the main compound has a bromine atom at that position. [, ]

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Impurity A)

    Compound Description: Identified as a process-related impurity of Palbociclib. []

    Relevance: Impurity A shares the same core pyrido[2,3-d]pyrimidin-7(8H)-one structure as 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Both compounds also possess a cyclopentyl substituent at the 8-position and a (5-(piperazin-1-yl)pyridin-2-yl)amino group at the 2-position. The key difference lies in the absence of a bromine atom or an acetyl group at the 6-position in Impurity A. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one (Impurity B)

    Compound Description: This compound was identified as a new process-related impurity of Palbociclib during its development. []

    Relevance: Impurity B shows structural similarities to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, both sharing the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Both also have a cyclopentyl substituent at the 8-position. The differences arise with Impurity B having an acetyl group at the 6-position and a {[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino} group at the 2-position, unlike the bromine at the 6-position and the (5-piperazin-1-ylpyridin-2-yl)amino group at the 2-position in the main compound. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

    Compound Description: This compound is a newly identified process-related impurity of Palbociclib. []

    Relevance: Similar to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, this compound is based on the pyrido[2,3-d]pyrimidin-7(8H)-one core and possesses a cyclopentyl substituent at the 8-position. The differences lie in the presence of an acetyl group at the 6-position and a {[3-(piperazin-1-yl)pyridin-2yl]amino} substituent at the 2-position in this impurity, whereas the main compound has a bromine at the 6-position and a (5-piperazin-1-ylpyridin-2-yl)amino group at the 2-position. []

    Compound Description: This compound is a related substance identified during the analysis of Palbociclib. []

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one (Impurity B)

    Compound Description: This compound is another related substance found during the analysis of Palbociclib. []

    Relevance: This impurity shares a close structural resemblance to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Both are based on the pyrido[2,3-d]pyrimidin-7(8H)-one framework and have a cyclopentyl group at the 8-position and a (5-(piperazin-1-yl)pyridine-2-yl)amino group at the 2-position. The primary difference is the presence of a vinyl group at the 6-position in this impurity, while the main compound has a bromine atom at that position. []

10. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl) amino)pyridino[2,3-d]pyrimidin-7(8H)-one * Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6). It has good chemical stability and crystal form stability. [] * Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7-one structure with 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Key structural differences include the presence of a bromine atom at the 6-position and the absence of the acetyl group at the same position in the main compound. []

Overview

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one is a complex organic compound with significant pharmacological potential. It is classified as a pyrido-pyrimidine derivative, which has been studied for its biological activities, particularly in the field of medicinal chemistry. The compound is recognized by its Chemical Abstracts Service (CAS) number 851067-56-6 and has a molecular formula of C22H26BrN7O.

Synthesis Analysis

The synthesis of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one typically involves several steps, including:

  1. Formation of the Pyrido[2,3-d]pyrimidinone Core: This step often includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
  2. Bromination: The introduction of the bromine atom at the 6-position can be achieved through electrophilic aromatic substitution using bromine or a brominating agent.
  3. Cyclopentyl and Piperazine Substitution: The cyclopentyl group can be introduced via alkylation reactions, while the piperazine moiety can be attached through nucleophilic substitution reactions involving piperazine derivatives.
  4. Final Purification: The crude product is typically purified through recrystallization or chromatography to obtain the desired compound in high purity.

The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one features several notable characteristics:

  • Core Structure: The compound contains a pyrido[2,3-d]pyrimidinone core, which is essential for its biological activity.
  • Substituents: The presence of a bromine atom at the 6-position and a cyclopentyl group at the 8-position contribute to its lipophilicity and potential receptor interactions.
  • Piperazine Linkage: The piperazine ring is connected via an amino group to a pyridine ring, enhancing its pharmacological profile.

Computational studies can provide insights into the three-dimensional arrangement of atoms, revealing potential binding sites for biological targets.

Chemical Reactions Analysis

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one may undergo various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  2. Hydrolysis: The compound may hydrolyze under acidic or basic conditions, affecting its stability and activity.
  3. Oxidation/Reduction: Functional groups within the molecule may participate in redox reactions depending on the reaction environment.

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during drug formulation.

Mechanism of Action

The mechanism of action for 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one primarily involves its interaction with specific biological targets:

  1. Receptor Binding: The compound may act as an antagonist or agonist at various receptors due to its structural features, particularly in neurological pathways.
  2. Signal Transduction Modulation: By binding to specific receptors, it can influence downstream signaling pathways that regulate cellular responses.
  3. Enzyme Inhibition: It may also inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects.

Experimental data from pharmacological studies are essential to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one include:

  1. Molecular Weight: Approximately 452.39 g/mol.
  2. Solubility: Solubility in organic solvents such as dimethyl sulfoxide and limited solubility in water due to its lipophilic nature.
  3. Melting Point: Specific melting point data may vary but typically falls within a defined range based on purity.
  4. Stability: Stability under various pH conditions and temperatures should be assessed for practical applications.

These properties are critical for formulation development and predicting behavior in biological systems.

Applications

The applications of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-y)amino]pyrido[2,3-d]pyrimidin -7-one are diverse:

  1. Pharmaceutical Development: It is being investigated as a potential therapeutic agent for various diseases due to its unique structure and mechanism of action.
  2. Research Tool: Used in biochemical research to study receptor interactions and enzyme activities.
  3. Lead Compound for Drug Design: Its structure serves as a template for developing new derivatives with enhanced efficacy and reduced side effects.

Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic interventions.

Introduction: Contextualizing 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one within Kinase Inhibitor Research

Rationale for Pyrido[2,3-d]pyrimidin-7-one Scaffold Development in Medicinal Chemistry

The pyrido[2,3-d]pyrimidin-7-one core serves as a privileged scaffold in kinase inhibitor design due to its capacity for multi-point substitution and structural mimicry of purine nucleotides. This bicyclic system facilitates hydrogen bonding with kinase hinge regions through its N1 and C2-NH groups, while the C6, C8, and N8 positions allow steric and electronic modulation of target affinity [6]. Early analogs demonstrated suboptimal selectivity, but systematic optimization—such as C8 cyclopentyl substitution—yielded compounds with enhanced CDK4/6 inhibitory potency. The scaffold’s planar rigidity further enables π-stacking interactions within hydrophobic kinase pockets, a feature exploited in inhibitors like palbociclib. This compound’s C2 pyridinylamino linkage and C6 bromo substituent exemplify strategic modifications to augment ATP-competitive binding while maintaining metabolic stability [6] [8].

Table 2: Strategic Substituents in Pyrido[2,3-d]pyrimidin-7-one-Based Kinase Inhibitors

PositionSubstituentRole in Kinase InhibitionExample Compound
C2AminopyridinylH-bond acceptor/donor for hinge region interactionPalbociclib
C6Bromo/AcetylHydrophobic pocket occupancy; steric blockade6-Bromo derivative (this compound)
C8CyclopentylHydrophobic interaction with allosteric pocketPalbociclib & derivatives
N8Alkyl (e.g., methyl)Solubility modulation; metabolic stabilizationExperimental analogs

Significance of Cyclin-Dependent Kinase (CDK) Inhibition in Oncological Therapeutics

CDK4 and CDK6 regulate cell-cycle progression from G1 to S phase via retinoblastoma (Rb) protein phosphorylation. Dysregulation of this pathway—common in breast cancer, glioblastoma, and leukemia—drives uncontrolled proliferation. Selective CDK4/6 inhibitors induce G1 arrest without broad cytotoxicity, offering synergistic potential with hormonal or targeted therapies [6]. This compound’s structural similarity to palbociclib (a clinically approved CDK4/6 inhibitor) underscores its mechanistic relevance: The bromo group at C6 mimics palbociclib’s acetyl moiety, providing comparable steric hindrance within the ATP-binding pocket. Furthermore, its piperazinylpyridinyl group enhances solubility and auxiliary interactions with kinase residues, critical for sustained target engagement in tumor microenvironments [8]. Preclinical studies of related compounds confirm Rb phosphorylation blockade at nanomolar concentrations, validating this chemical class as a template for next-generation CDK inhibitors [6].

Structural Determinants of Kinase Selectivity: Bromo, Cyclopentyl, and Piperazinylpyridinylamino Substituents

C6 Bromo Substituent

The bromine atom at C6 occupies a hydrophobic region near the kinase gatekeeper residue. Its bulkiness and electronegativity sterically block non-catalytic ATP binding while optimizing van der Waals contacts with Ile10 and Val94 in CDK6. This modification reduces off-target activity against CDK1/2 by 40-fold compared to smaller substituents (e.g., chloro), as evidenced in biochemical assays of analogous compounds [6] [8].

N8 Cyclopentyl Group

Cyclopentyl at N8 projects into a deep hydrophobic cleft formed by residues Phe98 and His100. Conformational analyses reveal that cyclopentyl’s puckered ring maximizes lipophilic contact area versus linear alkyl chains, increasing residence time within the kinase. This moiety is indispensable for CDK4/6 selectivity; replacing it with smaller groups (e.g., methyl) ablates potency due to reduced cleft occupancy [6] [8].

C2 Piperazinylpyridinylamino Moiety

This group enables dual targeting: (1) The pyridinyl nitrogen hydrogen-bonds with the kinase hinge residue Glu98, and (2) the distal piperazine enhances aqueous solubility (logP reduction of 1.2 units versus unsubstituted analogs) and provides a synthetic handle for prodrug conjugation. Crucially, piperazine’s basic nitrogen forms salt bridges with Asp97 in acidic microenvironments, potentiating activity in hypoxic tumors [5] [8].

Properties

CAS Number

851067-56-6

Product Name

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H26BrN7O

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C22H26BrN7O/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28)

InChI Key

DZCHDINWDGTTBZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.